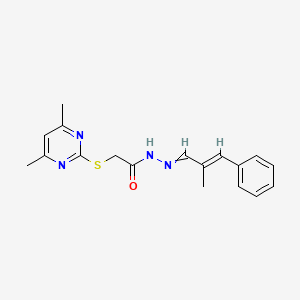

2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-((E)-2-methyl-3-phenylallylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a pyrimidine ring, which is a basic structure in many important biological compounds like thiamine, riboflavin, pyrimidine nucleotides, and nucleic acids . The compound also contains an acetic acid component, which is a common building block in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrimidine ring and the acetic acid component. The exact structure would depend on the specific arrangement and bonding of these components .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties like melting point, boiling point, solubility, and reactivity would need to be determined experimentally .Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

One study discusses the synthesis and antimicrobial evaluation of thiazolidinone and azetidinone derivatives, encompassing indolylthienopyrimidines. The compounds exhibited promising antioxidant and antimicrobial activities, indicating their potential as therapeutic agents in combating microbial infections and oxidative stress (Saundane et al., 2012).

Heterocyclic Synthesis

Another research focus is on the heterocyclic synthesis involving 1-(4,6-dimethylpyrimidin-2-yl) derivatives. The study explores the formation of triazolopyrimidines, demonstrating a methodological interest in the chemical versatility and reactivity of pyrimidinylthio compounds, leading to structures potentially useful in various biological and chemical contexts (Vas’kevich et al., 2006).

Anticancer Activity

Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed their synthesis and subsequent testing for anticancer activity. These compounds, particularly one with a notable IC50 value, demonstrated significant potential in inhibiting tumor growth in breast adenocarcinoma cell lines, highlighting the therapeutic applications of these synthesized molecules (Abdellatif et al., 2014).

Novel Heterocyclic Systems

A study on the design and synthesis of thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives as antioxidant and antitumor agents reflects the continuous effort to develop novel heterocyclic systems with improved biological activities. These compounds showed significant antitumor and antioxidant activity, furthering the search for new therapeutic agents (Abu‐Hashem et al., 2010).

Pyrimidine Linked Heterocyclics

The synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential showcases the application of novel synthesis techniques in producing compounds with specific biological activities (Deohate et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-13(9-16-7-5-4-6-8-16)11-19-22-17(23)12-24-18-20-14(2)10-15(3)21-18/h4-11H,12H2,1-3H3,(H,22,23)/b13-9+,19-11? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDIZQVCKOAJP-XNZLLJBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=C/C(=C/C2=CC=CC=C2)/C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2882084.png)

amine](/img/structure/B2882086.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2882087.png)

![1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2882090.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2882091.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)

![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)

![4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2882099.png)

![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)

![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)